REACTION_CXSMILES
|
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[OH:2].[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)(Cl)Cl.[C:18](=[O:21])([O-])[O-].[Na+].[Na+]>CN(C)C=O.ClCCl>[OH:2][C:1]1[CH:9]=[CH:8][C:7]2[C:18](=[O:21])[C:1]3[C:9]([O:6][C:5]=2[C:3]=1[OH:4])=[CH:8][CH:7]=[CH:5][CH:3]=3 |f:1.2.3.4,6.7.8|
|
Name
|
|
Quantity
|
6.48 g
|
Type
|
reactant
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 17 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
The solution was washed with 1 N HCl (3×500 mL)
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated by rotary evaporation
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (95:5 chloroform/methanol)
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
The solid was washed with hexane (2×35 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=2C(C3=CC=CC=C3OC2C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |